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molecular formula C13H17ClF3N3 B8373554 5-Chloro-2-methylamino-4-(4-trifluoromethyl-piperidin-1-yl)aniline

5-Chloro-2-methylamino-4-(4-trifluoromethyl-piperidin-1-yl)aniline

Cat. No. B8373554
M. Wt: 307.74 g/mol
InChI Key: HYMNVFZYZMNFAG-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 4-chloro-N-methyl-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline (1.07 g, 3.2 mmol), THF (20 mL), MeOH (30 mL) and Pt/C (100 mg) was stirred for 6 h at rt under a hydrogen atmosphere (3 bar). The catalyst was removed by filtration and the mixture was concentrated to give the sub-title compound.
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][CH:13]([C:16]([F:19])([F:18])[F:17])[CH2:12][CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([N+:20]([O-])=O)[CH:3]=1.C1COCC1>[Pt].CO>[Cl:1][C:2]1[C:9]([N:10]2[CH2:15][CH2:14][CH:13]([C:16]([F:19])([F:18])[F:17])[CH2:12][CH2:11]2)=[CH:8][C:5]([NH:6][CH3:7])=[C:4]([CH:3]=1)[NH2:20]

Inputs

Step One
Name
Quantity
1.07 g
Type
reactant
Smiles
ClC1=CC(=C(NC)C=C1N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 6 h at rt under a hydrogen atmosphere (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(N)C1)NC)N1CCC(CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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